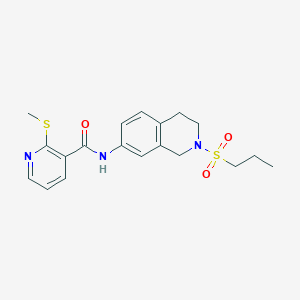
2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a synthetic derivative of tetrahydroisoquinoline and nicotinamide, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N2O3S2 with a molecular weight of 368.52 g/mol. The structure features a tetrahydroisoquinoline moiety linked to a nicotinamide group and functional groups such as methylthio and propylsulfonyl.
Research indicates that the compound interacts with various biological pathways:
- Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules, which is crucial for maintaining cellular structure and function. This stabilization may play a role in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular models.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential applications in inflammatory diseases.
In Vivo Studies
Animal models have provided insights into the pharmacodynamics of this compound:
- Neuroprotective Studies : In transgenic mouse models of Alzheimer’s disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function .
- Behavioral Assessments : Behavioral tests indicated that the compound may enhance memory and learning capabilities in rodents subjected to stress paradigms.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Neurodegeneration : A study involving a cohort of mice treated with related tetrahydroisoquinoline derivatives showed significant improvement in motor function and reduced neuroinflammation compared to untreated controls .
- Chronic Pain Models : In models of chronic pain, administration of the compound resulted in decreased pain sensitivity and improved overall mobility .
Data Tables
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-3-11-27(24,25)22-10-8-14-6-7-16(12-15(14)13-22)21-18(23)17-5-4-9-20-19(17)26-2/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQAKKMTUUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














